阿托帕萨
描述
Molecular Structure Analysis
Atopaxar has a molecular formula of C29H38FN3O5 . Its molecular weight is 527.63 . The exact structure of Atopaxar is not provided in the search results.Chemical Reactions Analysis
Atopaxar is a specific inhibitor of JAK-STAT3 signaling . It blocks constitutively activated and cytokine-induced STAT3 phosphorylation and also inhibits JAK1 and JAK2 phosphorylation .Physical And Chemical Properties Analysis
Atopaxar is a solid substance . It is soluble in DMSO at 50 mg/mL (ultrasonic) . The stability of Atopaxar, particularly in solution, has rarely been reported .科学研究应用
阿托帕萨在冠状动脉疾病中的应用
阿托帕萨是一种蛋白酶活化受体-1拮抗剂,已被探讨其对冠状动脉疾病(CAD)患者的影响。LANCELOT–CAD试验表明,阿托帕萨导致显著的血小板抑制,并有可能减少缺血事件,尽管需要进行更大规模的试验来确认这些效果 (Wiviott et al., 2011)。同样,另一项研究得出结论,阿托帕萨在急性冠状动脉综合征(ACS)患者中减少早期缺血的潜力,而不显著增加主要或次要出血,突显了需要进行更广泛试验的必要性 (O’Donoghue等,2011)。
对生物标志物的影响
研究表明,阿托帕萨显著影响与炎症和血小板活化相关的生物标志物。一项研究发现,在接受阿托帕萨治疗的患者中,sCD40L的浓度下降,这是血小板活化的标志物,然而并未表现出显著的抗炎效果 (O’Donoghue等,2012)。
对阿托帕萨的综合评估
科学研究对阿托帕萨的整体评估表明,它耐受性良好,具有在不显著增加主要出血风险的情况下减少次要出血并可能对高危再发缺血事件患者带来潜在益处 (Wurster & May, 2012)。
与其他PAR-1拮抗剂的比较研究
阿托帕萨与其他蛋白酶活化受体-1(PAR-1)拮抗剂如沃拉帕萨一起被系统评估其疗效和安全性。研究表明,PAR-1拮抗剂在心血管死亡风险上存在非显著减少,但也显著增加出血风险 (Chatterjee et al., 2012)。
在肺动脉高压中的潜在应用
一项研究探讨了阿托帕萨在治疗肺动脉高压(PH)中的作用。研究表明,阿托帕萨在PH实验模型中显著减轻了血流动力学和组织学发现,表明其作为PH治疗的治疗靶点的潜力 (Kuwabara et al., 2018)。
急性冠状动脉综合征和冠状动脉疾病的荟萃分析
一项荟萃分析评估了阿托帕萨在急性冠状动脉综合征或冠状动脉疾病患者中的疗效和安全性,表明阿托帕萨可能比安慰剂在减少主要不良心血管事件方面更有效,但出血风险更高 (Gao et al., 2015)。
安全和危害
Atopaxar should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves when handling Atopaxar . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors .
属性
IUPAC Name |
1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38FN3O5/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32/h13-15,31H,7-12,16-17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKAUGRRIXBIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atopaxar | |
CAS RN |
751475-53-3 | |
Record name | Atopaxar [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0751475533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atopaxar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12046 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATOPAXAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTI275SD2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。